molecular formula C24H20ClN3O3S B3702249 (2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B3702249
M. Wt: 466.0 g/mol
InChI Key: CURKYGGDFFNTAQ-JXMROGBWSA-N
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Description

(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a furan ring, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination of the benzoxazole derivative is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiourea Linkage: The thiourea linkage is formed by reacting the chlorinated benzoxazole with an isothiocyanate derivative.

    Coupling with Furan Derivative: The final step involves coupling the thiourea intermediate with a furan derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4)

    Substitution: Ammonia, primary amines, thiols

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted benzoxazole derivatives

Scientific Research Applications

(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzyme active sites or receptor binding sites, while the thiourea linkage can form hydrogen bonds with amino acid residues. This compound may also modulate signaling pathways by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • **2-(Dimethylamino)ethyl methacry

Properties

IUPAC Name

(E)-N-[[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-14(2)15-6-9-21-20(12-15)26-23(31-21)16-5-8-18(25)19(13-16)27-24(32)28-22(29)10-7-17-4-3-11-30-17/h3-14H,1-2H3,(H2,27,28,29,32)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURKYGGDFFNTAQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide
Reactant of Route 4
(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide

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